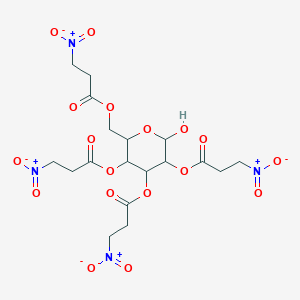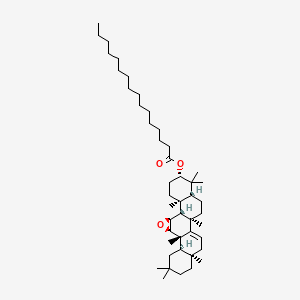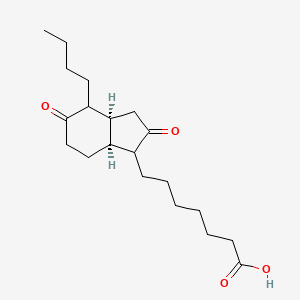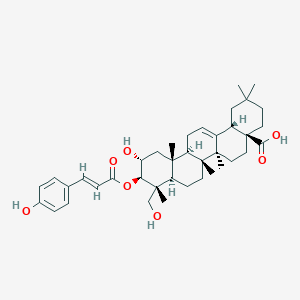
JWH 203 N-(5-羟基戊基) 代谢物-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 203 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 203 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine.
科学研究应用
气相色谱-质谱分析:Emerson 等(2013)开发了一种有效的提取程序和气相色谱-质谱(GC-MS)方法,用于检测尿液中 JWH-018(与 JWH-203 密切相关)的代谢物,包括合成一种代谢物(5-羟基戊基 JWH-018) (Emerson、Durham、Gidden 和 Lay,2013)。
AM-2201 和 JWH-018 代谢物的比较:Jang 等(2014)在大鼠和人类中鉴定了 AM-2201 的主要尿代谢物和 JWH-018 的几种代谢物,包括 N-5-羟基化和羧化代谢物 (Jang、Yang、Shin、Choi、Chang 和 Kim,2014)。
JWH-203 和 JWH-251 代谢物的鉴定:Kavanagh 等(2013)初步鉴定了 JWH-203 和 JWH-251 的几种尿代谢物,包括单羟基化和二羟基化的产物,以及 N-脱烷基化与单羟基化相结合的产物 (Kavanagh、Grigoryev、Melnik、Savchuk、Simonov 和 Rozhanets,2013)。
对人细胞系的毒理学影响:Couceiro 等(2016)研究了 JWH-018 及其 N-(3-羟基戊基) 代谢物对人细胞系的毒理学影响,提供了对潜在毒理学机制的见解 (Couceiro、Bandarra、Sultan、Bell、Constantino 和 Quintas,2016)。
JWH-018 代谢物的中性拮抗活性:Seely 等(2012)研究了 JWH-018-N-(5-羟基戊基) β-D-葡萄糖醛酸苷,这是 JWH-018 的主要代谢物,揭示了其在 1 型大麻素受体上的中性拮抗活性 (Seely、Brents、Radomińska-Pandya、Endres、Keyes、Moran 和 Prather,2012)。
分析查获材料中的合成大麻素:Simões 等(2014)开发了一种分析方法,用于检测尿液样本和查获材料中的合成大麻素及其代谢物,突出了这些化合物的法医重要性 (Simões、Silva、Castañera Ajenjo 和 Dias,2014)。
属性
分子式 |
C21H17D5ClNO2 |
|---|---|
分子量 |
360.9 |
InChI |
InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D |
InChI 键 |
RFHPYWJZEUWQOM-JFISFECYSA-N |
SMILES |
O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
同义词 |
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










